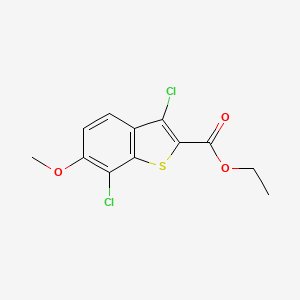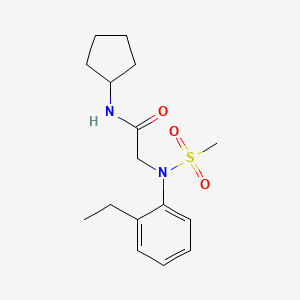![molecular formula C11H16N2O2 B5747618 N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is also known as lidocaine, which is a local anesthetic widely used in medical procedures. However,
作用機序
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide acts by blocking voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. Lidocaine binds to the intracellular portion of the sodium channel and stabilizes it in an inactive state, preventing the channel from opening and allowing sodium ions to enter the cell. This results in a reduction in neuronal activity, which can be useful in various scientific research applications.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has several biochemical and physiological effects, including reducing the excitability of neurons, decreasing the release of neurotransmitters, and inhibiting the conduction of action potentials. These effects are due to the compound's ability to block voltage-gated sodium channels, which are essential for neuronal activity.
実験室実験の利点と制限
One of the primary advantages of using N-[4-(dimethylamino)phenyl]-2-methoxyacetamide in lab experiments is its ability to selectively block voltage-gated sodium channels. This allows researchers to study the effects of reduced neuronal activity on various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. Lidocaine can also block other ion channels and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-[4-(dimethylamino)phenyl]-2-methoxyacetamide in scientific research. One potential application is in the study of pain and analgesia. Lidocaine is a local anesthetic that is commonly used to relieve pain, and its mechanism of action involves blocking voltage-gated sodium channels. Researchers can use this compound to study the mechanisms underlying pain and develop new analgesic drugs.
Another potential application is in the study of epilepsy and seizures. Lidocaine has been shown to reduce the frequency and severity of seizures in animal models, and researchers are exploring its potential use as an antiepileptic drug.
Finally, N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has potential applications in the study of cardiac arrhythmias. Lidocaine can block sodium channels in cardiac cells, which can prevent abnormal electrical activity and reduce the risk of arrhythmias. Researchers are exploring the use of this compound in the treatment of various cardiac arrhythmias.
Conclusion:
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is a synthetic compound that has significant potential for use in scientific research. Its ability to selectively block voltage-gated sodium channels makes it a valuable tool for studying the function of neurons and various physiological processes. While there are limitations to its use, researchers are exploring its potential applications in the study of pain, epilepsy, and cardiac arrhythmias.
合成法
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is synthesized by reacting 2-methoxyacetophenone with dimethylamine in the presence of a catalyst. This reaction produces N-[4-(dimethylamino)phenyl]-2-methoxyacetamide as the final product. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学的研究の応用
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in neuroscience research, where it is used as a tool to study the function of ion channels and neurotransmitter release. Lidocaine can block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, researchers can study the effects of reduced neuronal activity on various physiological processes.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)10-6-4-9(5-7-10)12-11(14)8-15-3/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLIDBKMYLMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)

![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)


![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)


![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)

![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)
